

ZAP-180013: A Technical Guide to Selectivity and Specificity

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Compound of Interest

Compound Name: ZAP-180013

Cat. No.: B1683543

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity and specificity of **ZAP-180013**, an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is a critical cytoplasmic tyrosine kinase essential for T-cell receptor (TCR) signaling and T-cell activation, making it a key target for immunomodulatory therapies.^{[1][2][3][4]} **ZAP-180013** acts by disrupting the interaction between the ZAP-70 tandem SH2 domains and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.^{[5][6][7]}

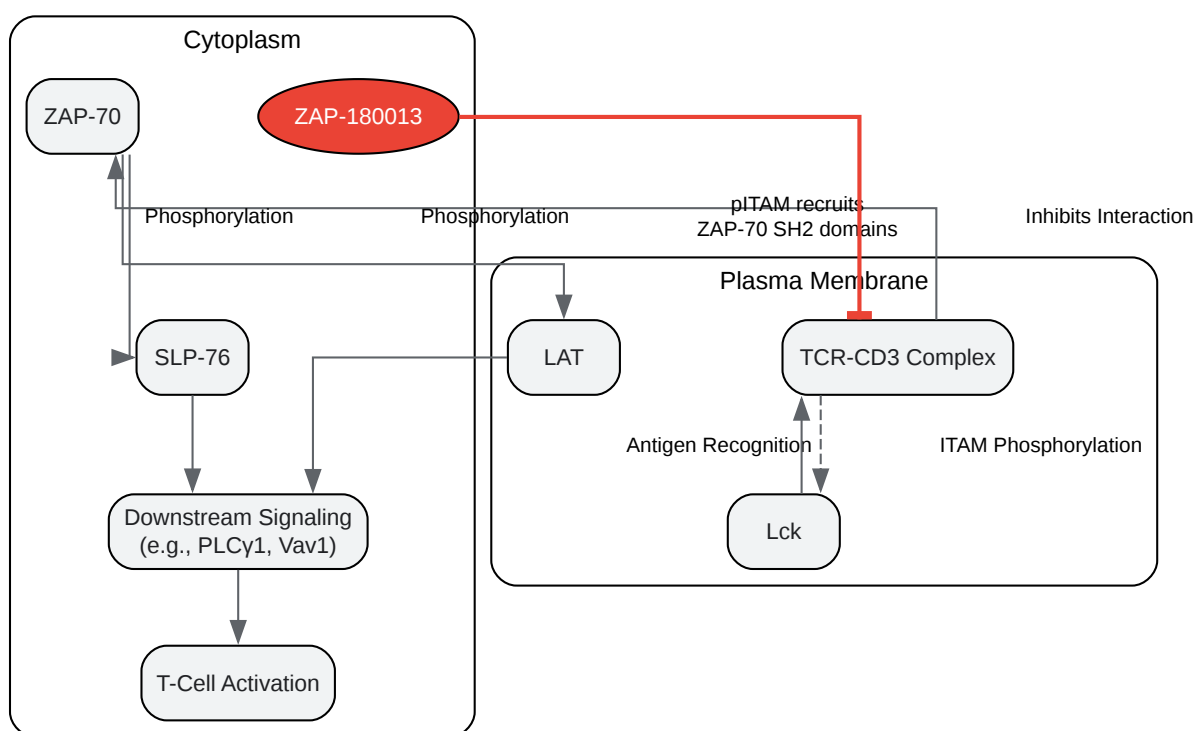
Quantitative Inhibition Data

The inhibitory activity of **ZAP-180013** against the ZAP-70 SH2-ITAM interaction has been quantified using multiple biophysical assays. The reported IC₅₀ values are summarized in the table below. The variation in IC₅₀ values is likely attributable to the different assay formats and the specific protein constructs and peptide sequences used in each study.

Assay Type	Target	IC ₅₀ (μM)	Reference
Fluorescence Polarization (FP)	ZAP-70	1.8	--INVALID-LINK--[5]
Fluorescence Polarization (FP)	ZAP-70	9.6	--INVALID-LINK--[5][6]
TR-FRET	ZAP-70	16.841	--INVALID-LINK--[5][6]

ZAP-70 Signaling Pathway and Point of Inhibition

ZAP-70 plays a pivotal role in transducing signals from the T-cell receptor. Upon TCR engagement with an antigen-presenting cell, the Src family kinase Lck phosphorylates the ITAMs of the CD3 and ζ -chains. This phosphorylation creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the TCR complex where it becomes activated.[1][2] Activated ZAP-70 then phosphorylates downstream substrates, including LAT and SLP-76, leading to the activation of multiple signaling cascades that culminate in T-cell activation, proliferation, and effector functions.[1][8] **ZAP-180013** inhibits the initial recruitment of ZAP-70 to the phosphorylated ITAMs, thereby blocking all downstream signaling events.



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Figure 1: ZAP-70 signaling pathway and the inhibitory action of **ZAP-180013**.

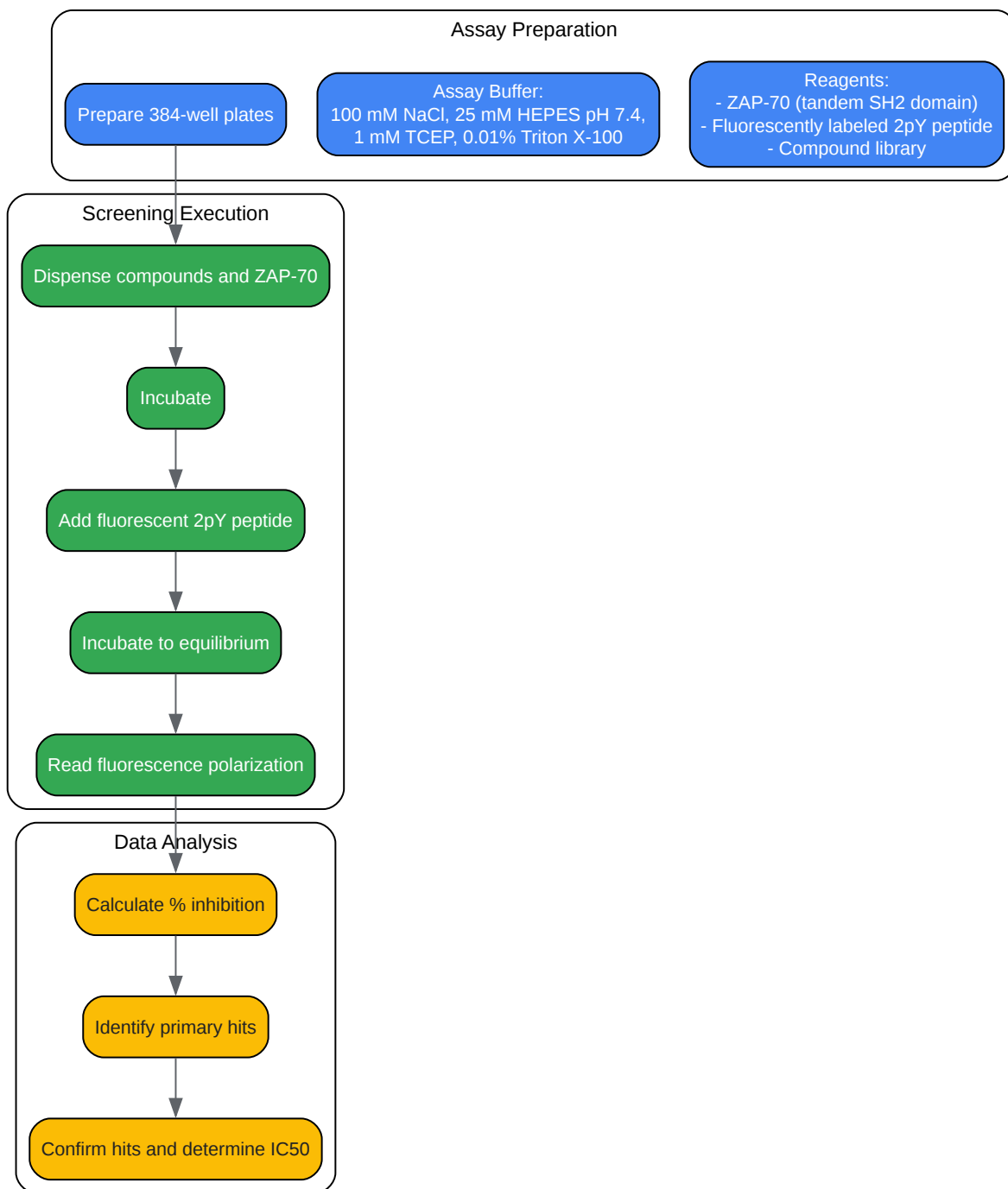
Experimental Protocols

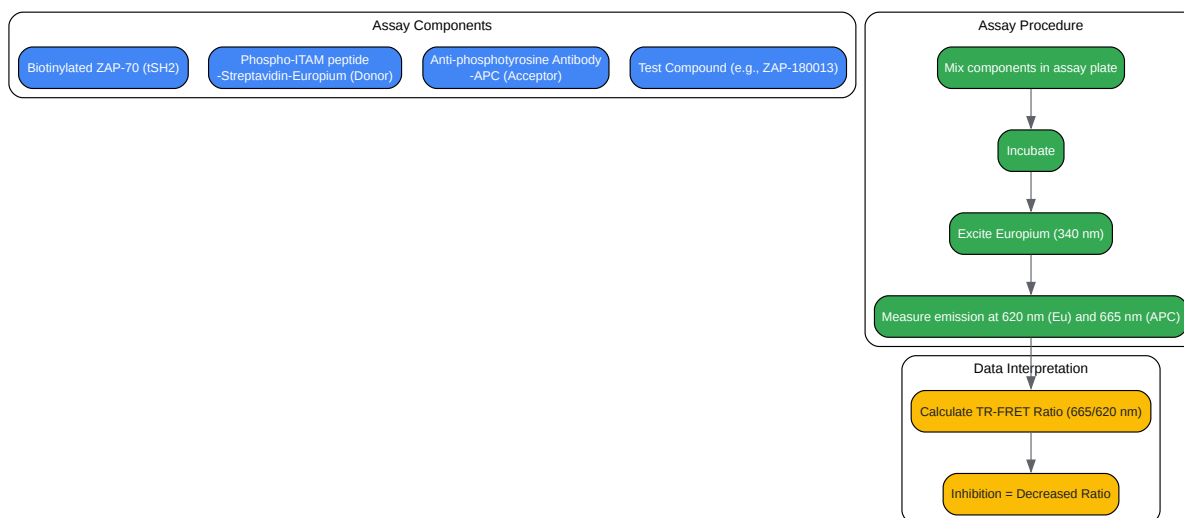
The following are detailed methodologies for the key experiments cited in the identification and characterization of **ZAP-180013**, primarily based on the work by Visperas and colleagues.[\[7\]](#)[\[9\]](#)

High-Throughput Screening (HTS) via Fluorescence Polarization (FP)

This assay was designed to identify compounds that disrupt the interaction between the ZAP-70 tandem SH2 domains and a dually phosphorylated ITAM peptide (2pY).

Workflow:





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